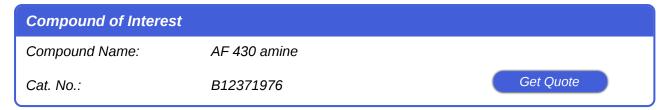


AF 430 Amine: A Technical Guide for Advanced Bioimaging

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 amine is a versatile fluorescent dye belonging to the coumarin family, characterized by its yellow fluorescence. Its unique photophysical properties, including high photostability and a large Stokes shift, make it an exceptional tool for a variety of novel bioimaging techniques. This technical guide provides an in-depth overview of **AF 430 amine**, its properties, and detailed protocols for its application in advanced microscopy and flow cytometry, enabling researchers to effectively harness its capabilities for visualizing complex biological processes.

Core Properties of AF 430 Amine

AF 430 amine possesses a set of photophysical characteristics that are highly advantageous for fluorescence-based bio-applications. It is a hydrophilic dye, ensuring good solubility in aqueous buffers commonly used in biological experiments. Its fluorescence is stable over a broad pH range of 4 to 10, making it suitable for a wide array of cellular and subcellular environments.

Quantitative Data Summary

The key quantitative photophysical and chemical properties of **AF 430 amine** are summarized in the table below for easy reference and comparison.



Property	Value	Reference(s)
Excitation Maximum (\(\lambda\)ex)	430 nm	[1]
Emission Maximum (λem)	542 nm	[1]
Molar Absorptivity (ε)	15,955 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.23	_
Stokes Shift	112 nm	[1]
Recommended STED Depletion Laser	660 nm	[1]

Experimental Protocols

The primary amine group of AF 430 allows for its covalent conjugation to various biomolecules, including antibodies and proteins, through reactions with functional groups like carboxylic acids or activated esters (e.g., NHS esters). This enables the specific labeling of cellular targets for visualization.

Antibody Conjugation with AF 430 Amine (via NHS Ester Chemistry)

This protocol provides a general method for labeling antibodies with **AF 430 amine** using a succinimidyl ester (NHS ester) crosslinker. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

- Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)
- AF 430 Amine
- NHS ester crosslinker (e.g., EDC/Sulfo-NHS)
- Anhydrous Dimethylsulfoxide (DMSO)



- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0
- Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

- Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS beforehand.
- Prepare the AF 430-NHS Ester: Immediately before use, dissolve the AF 430 amine and an
 equimolar amount of NHS ester crosslinker in DMSO to a final concentration of 10 mg/mL.
 Note: NHS esters are moisture-sensitive.
- Conjugation Reaction: While gently stirring, slowly add a calculated amount of the AF 430-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or dialysis.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 430 nm (for AF 430).

Immunofluorescence Staining for Microscopy

This protocol outlines the use of AF 430-conjugated antibodies for staining fixed cells.

Materials:



- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% BSA or 10% normal serum in PBS
- AF 430-conjugated primary or secondary antibody
- · Mounting Medium with antifade reagent

Procedure:

- Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
- Washing: Wash cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
- Washing: Wash cells three times with PBS for 5 minutes each.
- Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce nonspecific antibody binding.
- Primary Antibody Incubation: Dilute the AF 430-conjugated primary antibody (or unlabeled primary antibody) in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation (if using an unlabeled primary): Dilute the AF 430-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.



- Washing: Wash cells three times with PBS for 5 minutes each.
- Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).

Cell Staining for Flow Cytometry

This protocol describes the staining of suspended cells with an AF 430-conjugated antibody for flow cytometric analysis.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FCS)
- AF 430-conjugated antibody
- Fixable viability dye (optional)

Procedure:

- Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Blocking (optional): To block Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes on ice.
- Antibody Staining: Add the predetermined optimal concentration of the AF 430-conjugated antibody to the cell suspension.
- Incubation: Incubate for 20-30 minutes on ice or at 4°C, protected from light.
- Washing: Wash the cells twice by adding 2-3 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.



- Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
- Viability Staining (optional): If desired, a fixable viability dye can be used to exclude dead cells from the analysis. Follow the manufacturer's protocol for the specific viability dye.
- Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a laser and filter set suitable for AF 430 excitation and emission.

Applications in Novel Bioimaging Techniques

The unique spectral properties of **AF 430 amine** open up possibilities for its use in advanced imaging modalities that push the boundaries of spatial resolution and multiplexing capabilities.

Stimulated Emission Depletion (STED) Microscopy

AF 430's high photostability makes it a suitable candidate for super-resolution imaging with STED microscopy.[1] A depletion laser at around 660 nm can be used to de-excite the outer regions of the excitation focus, leading to a smaller effective fluorescence spot and thus higher resolution.[1]

Key Considerations for AF 430 in STED:

- Fluorophore Density: Optimal labeling density is crucial for high-quality STED imaging.
- Mounting Media: Use of specialized mounting media with a refractive index matched to the immersion oil is recommended to minimize optical aberrations.
- Depletion Laser Power: The power of the STED laser needs to be carefully optimized to achieve the desired resolution without excessive photobleaching.

Förster Resonance Energy Transfer (FRET)

The spectral characteristics of AF 430 make it a potential donor or acceptor in FRET-based assays for studying molecular interactions.[1] Its large Stokes shift can be advantageous in minimizing direct acceptor excitation and donor emission bleed-through. When designing a FRET experiment with AF 430, a suitable partner fluorophore with significant spectral overlap between the AF 430 emission and its own excitation spectrum must be chosen.

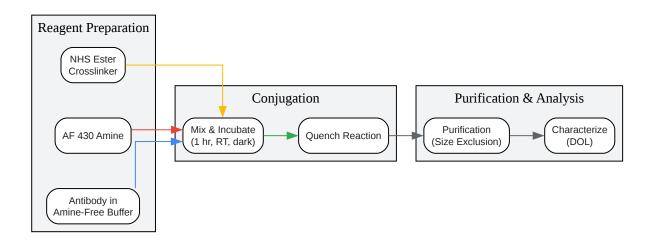


Multicolor Imaging

The distinct excitation and emission profile of AF 430, particularly its excitation in the violet range, allows for its effective use in multicolor imaging experiments with other common fluorophores like those excited by blue, green, and red lasers, with reduced spectral crosstalk. [1]

Visualizations

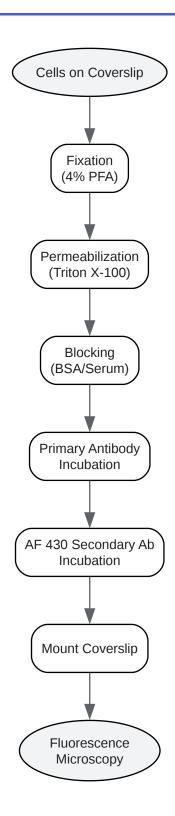
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.



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Caption: Workflow for conjugating **AF 430 amine** to an antibody.

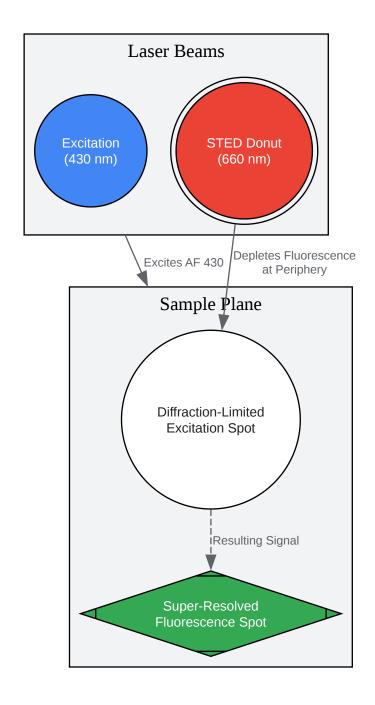




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Caption: Experimental workflow for immunofluorescence staining.





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Caption: Principle of STED microscopy using AF 430.

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References

- 1. lumiprobe.com [lumiprobe.com]
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